molecular formula C19H16ClN3OS B2968457 N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-methylbenzamide CAS No. 392253-04-2

N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-methylbenzamide

Cat. No. B2968457
CAS RN: 392253-04-2
M. Wt: 369.87
InChI Key: XTTRMYKPRBLZPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-methylbenzamide is a useful research compound. Its molecular formula is C19H16ClN3OS and its molecular weight is 369.87. The purity is usually 95%.
BenchChem offers high-quality N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-methylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-methylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Pharmacological Activities

Research has focused on synthesizing novel compounds related to "N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-methylbenzamide" and evaluating their pharmacological properties. For example, a study outlined the synthesis of substituted pyrazole derivatives from related benzamides, showing that many of these compounds exhibited good anti-inflammatory activities without significant toxicity (Abdulla et al., 2014).

Insecticidal Activity

Another aspect of research on compounds structurally similar to "N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-methylbenzamide" is their potential insecticidal activity. A study demonstrated the stereochemical basis for the insecticidal activity of carbamoylated and acylated pyrazolines, highlighting the specific role of substituent conformation in their effectiveness against certain pests (Hasan et al., 1996).

Anticancer Activity

Further research has delved into the potential anticancer properties of related compounds. For instance, a compound was synthesized and shown to possess marked inhibition against various human cancer cell lines, indicating promising anticancer activity (Huang et al., 2020).

Structural Characterization

The structural characterization of similar compounds has been crucial in understanding their potential applications. Studies often involve X-ray diffraction and other spectroanalytic techniques to determine the molecular structure and conformation, which is essential for their pharmacological activity (Kariuki et al., 2021).

Antimicrobial and Anticancer Agents

The synthesis of new heterocyclic compounds incorporating elements similar to the specified chemical has been explored, with some compounds showing significant antimicrobial and anticancer activity. This includes studies where novel pyrazoline derivatives were synthesized and evaluated, highlighting the potential for development into pharmaceutical drugs (Katariya et al., 2021).

properties

IUPAC Name

N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3OS/c1-12-2-4-13(5-3-12)19(24)21-18-16-10-25-11-17(16)22-23(18)15-8-6-14(20)7-9-15/h2-9H,10-11H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTTRMYKPRBLZPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=C3CSCC3=NN2C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.